molecular formula C11H9BrN2O3 B2973344 2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide CAS No. 1281712-90-0

2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide

Cat. No.: B2973344
CAS No.: 1281712-90-0
M. Wt: 297.108
InChI Key: WKOBAXNXGCANDF-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced via methylation reactions using methanol and a suitable catalyst.

    Oxazole Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the methoxy group and the oxazole ring.

    Cyclization: The oxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the existing groups.

Scientific Research Applications

2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Research: The compound is used to investigate biological pathways and molecular targets due to its unique structure.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups, along with the oxazole ring, contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-chlorobenzo[d]oxazole
  • 2-ethoxybenzo[d]oxazole
  • 2-methoxybenzo[d]oxazole

Uniqueness

Compared to similar compounds, 2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-16-8-2-3-10(12)9(4-8)11(15)14-7-5-13-17-6-7/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOBAXNXGCANDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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